N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a heterocyclic compound featuring a benzothiazole-thiazole core linked to a 4-(ethylsulfonyl)phenyl group via an acetamide bridge. This structural framework is commonly explored in medicinal chemistry for targeting enzymes like matrix metalloproteinases (MMPs) or kinases due to its rigidity and ability to occupy hydrophobic pockets .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S3/c1-2-29(25,26)14-9-7-13(8-10-14)11-18(24)23-20-22-16(12-27-20)19-21-15-5-3-4-6-17(15)28-19/h3-10,12H,2,11H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQJRXSSXSLDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
The thiazole moiety is well-known for its anticancer properties. Research indicates that derivatives containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Compound Efficacy : In studies involving thiazole derivatives, compounds similar to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide demonstrated selective cytotoxicity against human lung adenocarcinoma (A549) and glioblastoma (U251) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, with some compounds achieving IC50 values in the low micromolar range .
- Mechanistic Insights : The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances anticancer activity. For example, modifications that increase lipophilicity or introduce electron-withdrawing groups can improve potency against targeted cancer types .
Antibacterial Properties
Thiazole derivatives have also been evaluated for their antibacterial properties, with promising results:
- Broad-Spectrum Activity : Compounds similar to this compound have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative therapeutic agents .
- Mechanism of Action : The antibacterial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The presence of the ethylsulfonyl group may enhance membrane permeability, facilitating drug entry into bacterial cells .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of thiazole-containing compounds:
- Alzheimer's Disease Models : Research has demonstrated that thiazole derivatives can inhibit amyloid-beta aggregation, a key pathological feature of Alzheimer's disease. Compounds structurally similar to this compound have been shown to reduce oxidative stress and neuroinflammation in cellular models .
- Mechanistic Pathways : These compounds may exert their neuroprotective effects by modulating signaling pathways involved in neuronal survival and apoptosis. Studies indicate that they can enhance the expression of neurotrophic factors, which are crucial for neuronal health and function .
Table 1: Summary of Research Findings on Thiazole Derivatives
| Study | Compound Tested | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Evren et al., 2019 | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | A549 | 23.30 ± 0.35 | Apoptosis induction |
| PMC9268695 | Various thiazole derivatives | U251 | Low micromolar | Cell cycle arrest |
| PMC11244712 | Thiazole derivatives | Neuroblastoma models | 10–30 | Amyloid-beta inhibition |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve:
Binding to Enzymes: Inhibition or activation of key enzymes involved in biological processes.
Receptor Interaction: Modulation of receptor activity, leading to downstream effects.
Pathway Modulation: Alteration of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs vary in substituents, heterocyclic cores, and linker regions, leading to distinct physicochemical and biological profiles. Below is a comparative analysis with key derivatives:
Physicochemical Properties
- Polarity: The ethylsulfonyl group increases polarity (logP ~2–3 estimated) compared to nonpolar substituents like p-tolyl (Compound 13, Rf = 0.75 ).
- Thermal Stability : High melting points (~270–300°C) in thiazole derivatives (e.g., Compounds 13–18 ) suggest crystalline stability, which may correlate with the target compound’s solid-state behavior.
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The ethylsulfonyl group’s electron-withdrawing nature may enhance binding to enzymatic active sites compared to electron-donating groups (e.g., methoxy in Compound 18 ).
- Synthetic Challenges : Lower yields in triazole-linked analogs (e.g., 20–80% in ) highlight the need for optimized coupling conditions for the target compound.
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action, supported by relevant data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized by coupling appropriate thiazole derivatives with an ethylsulfonyl-substituted acetamide. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
Acetylcholinesterase Inhibition
One of the most significant biological activities of compounds containing benzo[d]thiazole and thiazole moieties is their ability to inhibit acetylcholinesterase (AChE). AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of this enzyme is a therapeutic strategy for Alzheimer's disease.
Recent studies have shown that compounds similar to this compound exhibit potent AChE inhibitory activity. For instance, a related compound demonstrated an IC50 value of 2.7 µM, indicating high potency against AChE .
Cytotoxicity and Antitumor Activity
The compound's cytotoxic effects have also been evaluated against various cancer cell lines. Research indicates that thiazole derivatives exhibit significant antitumor activity, with some compounds showing IC50 values lower than standard chemotherapeutic agents like doxorubicin. For example, thiazole-containing compounds have been reported to have IC50 values in the range of 1.61 to 1.98 µg/mL against specific cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely binds to the active site of AChE, preventing acetylcholine breakdown and enhancing cholinergic signaling.
- Cell Cycle Arrest : Some studies suggest that thiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Molecular Interactions : Molecular docking studies reveal that these compounds interact favorably with target proteins through hydrophobic contacts and hydrogen bonding, which stabilizes the binding .
Data Table: Summary of Biological Activities
| Activity Type | Reference Compound | IC50 Value (µM or µg/mL) | Mechanism |
|---|---|---|---|
| Acetylcholinesterase Inhibition | N-(4-(benzo[d]thiazol-2-yl)... | 2.7 µM | Enzyme inhibition |
| Antitumor Activity | Thiazole Derivative | 1.61 - 1.98 µg/mL | Cytotoxicity |
Case Studies
- Alzheimer's Disease Model : In a study involving a mouse model of Alzheimer's disease, treatment with related thiazole compounds resulted in improved cognitive function as measured by memory tests, correlating with reduced AChE activity .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that thiazole derivatives induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
Q & A
Q. Advanced
- Prodrug design : Masking polar groups (e.g., sulfonyl → sulfonamide) to improve membrane permeability .
- Salt formation : Using hydrochloride or sodium salts to enhance aqueous solubility .
- Metabolic shielding : Introducing fluorine atoms or methyl groups at metabolically labile sites (e.g., benzothiazole C-5) to reduce CYP450-mediated oxidation .
How can contradictions in biological assay data (e.g., varying IC₅₀ values) be resolved?
Q. Advanced
- Standardized protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound purity (>95% by HPLC) .
- Counter-screening : Test against off-target receptors (e.g., kinase panels) to rule out nonspecific effects .
- Solvent controls : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
What computational methods predict interactions with biological targets?
Q. Advanced
- Molecular docking (AutoDock Vina) : To model binding poses in COX-2 or bacterial dihydrofolate reductase .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD <2 Å) .
- QSAR modeling : Use descriptors like logP and polar surface area to predict absorption/distribution .
What are the common purification techniques post-synthesis?
Q. Basic
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (3:7 → 1:1) for intermediate isolation .
- Recrystallization : Ethanol/water mixtures to obtain high-purity crystals .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity assessment (>98%) .
How to design analogs for enhanced selectivity toward cancer vs. normal cells?
Q. Advanced
- Bioisosteric replacement : Swap benzo[d]thiazole with quinazoline to reduce off-target toxicity .
- Targeted delivery : Conjugate with folate or peptide ligands for receptor-mediated uptake in cancer cells .
- Selectivity screens : Compare activity in cancer (e.g., HepG2) vs. normal cell lines (e.g., HEK293) at 72-hour exposures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
